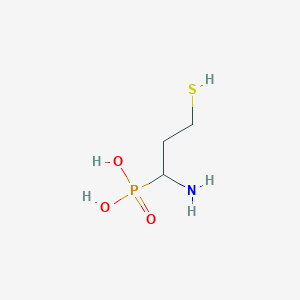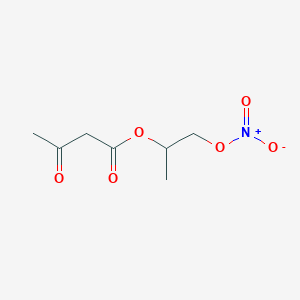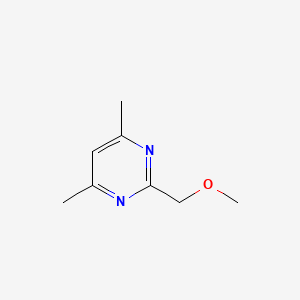
Phosphonic acid, (1-amino-3-mercaptopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-amino-3-mercaptopropyl)-, is a compound characterized by the presence of a phosphonic acid group, an amino group, and a mercapto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-amino-3-mercaptopropyl)-, can be achieved through several methods. One common approach involves the reaction of 3-mercaptopropionic acid with phosphorous acid and formaldehyde under acidic conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is frequently employed for the dealkylation of dialkyl phosphonates to produce phosphonic acids .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-amino-3-mercaptopropyl)-, undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphonic acid group can be reduced to phosphinic acid under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Phosphinic acid derivatives.
Substitution: Various alkyl and acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-amino-3-mercaptopropyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of phosphonic acid, (1-amino-3-mercaptopropyl)-, involves its interaction with specific molecular targets. The compound can act as an inhibitor of key enzymes by mimicking the natural substrates of these enzymes. This inhibition can lead to the disruption of essential biochemical pathways, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (1-amino-3-mercaptopropyl)-, can be compared with other similar compounds such as:
- (2-aminoethyl)phosphonic acid
- (3-aminopropyl)phosphonic acid
- (1-aminoethyl)phosphonic acid
These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Eigenschaften
CAS-Nummer |
88576-24-3 |
|---|---|
Molekularformel |
C3H10NO3PS |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
(1-amino-3-sulfanylpropyl)phosphonic acid |
InChI |
InChI=1S/C3H10NO3PS/c4-3(1-2-9)8(5,6)7/h3,9H,1-2,4H2,(H2,5,6,7) |
InChI-Schlüssel |
JRLNDSBBUTYFCH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)C(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)


silane](/img/structure/B14398677.png)








